molecular formula C16H13BrN2O2 B13376473 N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No.: B13376473
M. Wt: 345.19 g/mol
InChI Key: BEXZIVGLERLHCH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzisoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of appropriate ortho-nitrobenzyl derivatives.

    Acetamide Formation: The final step involves the acylation of the benzisoxazole derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: The biochemical pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide
  • N-(4-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- and fluoro- analogs.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H13BrN2O2/c1-10-2-7-15-13(8-10)14(19-21-15)9-16(20)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,20)

InChI Key

BEXZIVGLERLHCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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